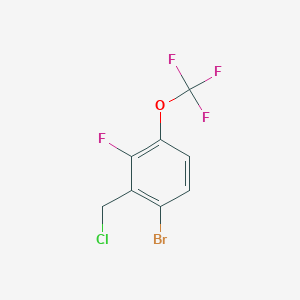
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C8H5BrClF3O. This compound is part of the benzene derivatives family, characterized by the presence of bromine, chlorine, fluorine, and trifluoromethoxy groups attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor, followed by chloromethylation and fluorination reactions. The trifluoromethoxy group is introduced using specific reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
- Bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Chloromethylation using formaldehyde and hydrochloric acid.
- Fluorination using a fluorinating agent such as Selectfluor.
- Introduction of the trifluoromethoxy group using trifluoromethanol and a suitable base.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Catalysts like palladium or nickel in the presence of ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene involves its interaction with molecular targets through various pathways:
Nucleophilic substitution: The compound can act as an electrophile, reacting with nucleophiles to form new bonds.
Oxidation and reduction: It can undergo redox reactions, altering its oxidation state and forming new products.
Coupling reactions: Participates in the formation of carbon-carbon bonds through catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2-(trifluoromethyl)benzene: Similar structure but lacks the chloromethyl and fluorine groups.
1-Bromo-3-(trifluoromethoxy)benzene: Similar structure but lacks the chloromethyl and fluorine groups.
1-Bromo-2-(chloromethyl)-3-(trifluoromethyl)benzene: Similar structure but lacks the fluorine and trifluoromethoxy groups.
Uniqueness
1-Bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene is unique due to the combination of bromine, chlorine, fluorine, and trifluoromethoxy groups on the benzene ring. This unique structure imparts specific reactivity and properties, making it valuable in various chemical and research applications.
Eigenschaften
Molekularformel |
C8H4BrClF4O |
|---|---|
Molekulargewicht |
307.47 g/mol |
IUPAC-Name |
1-bromo-2-(chloromethyl)-3-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H4BrClF4O/c9-5-1-2-6(15-8(12,13)14)7(11)4(5)3-10/h1-2H,3H2 |
InChI-Schlüssel |
KWICIHWLFOSMSH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1OC(F)(F)F)F)CCl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-O-benzyl 6-O-methyl (1S,2R,6R,8S)-4,10-diazatricyclo[6.3.0.02,6]undecane-4,6-dicarboxylate;hydrochloride](/img/structure/B13111591.png)


![Methyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13111609.png)
![3-Chloropyrido[3,4-c]pyridazine-6-carboxylic acid](/img/structure/B13111617.png)
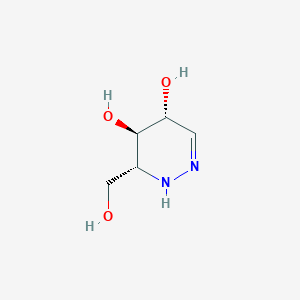
![2-[5-[(3R)-dithiolan-3-yl]pentanoyloxy]ethyl-trimethylazanium;bromide](/img/structure/B13111627.png)
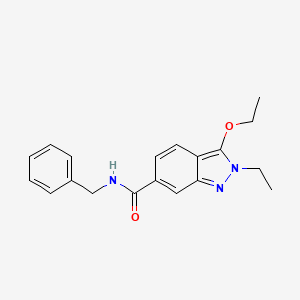
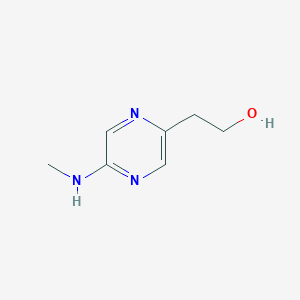
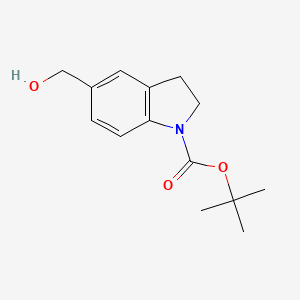
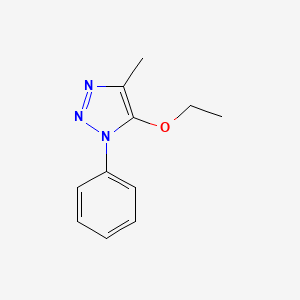

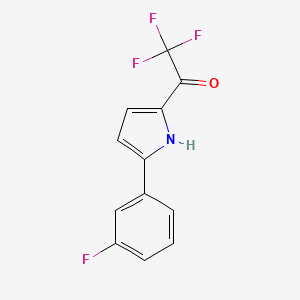
![[1,2,3]Oxadiazolo[4,5-b]pyrazine-5,6(4H,7H)-dione](/img/structure/B13111695.png)
